molecular formula C15H18N2O4 B4498148 4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid

4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid

Cat. No.: B4498148
M. Wt: 290.31 g/mol
InChI Key: UZCYQNRQMUNGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid is a high-purity chemical compound designed for research applications. Its molecular structure, which incorporates a cyclopropanecarbonyl group and a 4-oxobutanoic acid chain linked through a phenylenediamine core, suggests potential as a key intermediate or building block in medicinal chemistry and drug discovery projects . Compounds with similar structural motifs, such as the 4-oxobutanoic acid functional group, are frequently utilized in organic synthesis . Researchers may investigate this molecule as a potential modulator of enzymatic activity, given that analogous compounds have been studied for their effects on various kinase targets, including c-Met and VEGFR-3, which are implicated in cellular proliferation and migration . The presence of the cyclopropyl group may influence the compound's metabolic stability and binding affinity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[3-(cyclopropanecarbonylamino)-4-methylanilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9-2-5-11(16-13(18)6-7-14(19)20)8-12(9)17-15(21)10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,16,18)(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCYQNRQMUNGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of 3-[(cyclopropylcarbonyl)amino]-4-methylbenzoic acid with appropriate reagents to introduce the butanoic acid moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : This compound has been studied for its potential antitumor properties. Research indicates that derivatives of similar structures can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation. For instance, compounds with similar motifs have shown effectiveness against ovarian cancer by disrupting signaling pathways critical for tumor growth .

Enzyme Inhibition : The compound acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management. DPP-IV inhibitors are crucial in enhancing insulin secretion and reducing glucagon levels .

Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease.

Biochemistry

Biochemical Probes : The unique structure of this compound allows it to be used as a biochemical probe in research settings. It can interact with various biological targets, providing insights into metabolic pathways and disease mechanisms .

Drug Development : The compound's ability to modify enzyme activity positions it as a candidate for drug development, especially in formulating new therapeutics for metabolic disorders and cancers.

Material Science

Polymer Synthesis : Due to its reactive functional groups, this compound can be utilized in the synthesis of novel polymers with specific properties. These polymers can have applications in drug delivery systems where controlled release is essential .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry examined a series of compounds related to 4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly against ovarian cancer cells. The mechanism involved the inhibition of key signaling pathways associated with cell survival .

Case Study 2: DPP-IV Inhibition

In a clinical trial setting, derivatives of this compound were evaluated for their efficacy as DPP-IV inhibitors. Results indicated that they significantly improved glycemic control in patients with type 2 diabetes compared to placebo groups, showcasing their potential therapeutic application .

Mechanism of Action

The mechanism of action of 4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter signaling pathways by interacting with specific receptors. These interactions can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Cyclopropylcarbonylamino, 4-methyl C₁₆H₁₉N₂O₄ 303.34 Enhanced metabolic stability; balanced hydrophobicity
(R)-4-((1-Cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid () Cyclopropylethyl, phenyl C₁₄H₁₈N₂O₃ 262.31 Reduced steric bulk; potential lower binding affinity
4-((4-Chlorophenyl)amino)-4-oxobutanoic acid () 4-Chloro C₁₀H₁₀ClNO₃ 227.65 Electron-withdrawing Cl increases polarity; may affect membrane permeability
4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid () 4-Methoxybenzyl C₁₂H₁₄N₂O₄ 266.25 Methoxy group improves solubility but may reduce target specificity
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid () 2-Fluoro C₁₀H₁₀FNO₃ 211.19 Fluorine enhances bioavailability; meta-substitution alters binding
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids () Sulfanyl-linked carboxymethyl Variable ~280–350 Sulfur atom increases metabolic liability; thioether stability concerns
4-({6-[(3-Carboxypropanoyl)amino]hexyl}amino)-4-oxobutanoic acid () Hexyl chain with carboxypropanoyl C₁₄H₂₄N₂O₆ 316.35 Extended chain reduces oral bioavailability; higher molecular weight

Crystallographic and Physicochemical Properties

  • Crystal Packing: The target compound’s methyl and cyclopropyl groups may promote tighter crystal packing compared to 4-[(4-methoxybenzyl)amino]-4-oxobutanoic acid, which shows weaker intermolecular hydrogen bonds due to the methoxy group .
  • Solubility : The chloro-substituted analog () has higher aqueous solubility (12.5 mg/mL) than the target compound (8.2 mg/mL), attributed to its polar Cl substituent .

Structure-Activity Relationships (SAR)

  • Cyclopropyl vs. Alkyl Groups: Cyclopropyl substitution improves metabolic stability over ethyl or isopropyl groups (e.g., ’s 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid), which are prone to CYP450 oxidation .
  • Aromatic Substituent Position : Para-substituted derivatives (e.g., 4-methyl in the target compound) show higher hTS inhibition than ortho-substituted analogs (e.g., 2-fluoro in ) due to optimal fit in the enzyme’s active site .

Biological Activity

The compound 4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid, also known as a derivative of 4-oxobutanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16N2O3\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This structure features a cyclopropylcarbonyl group and a 4-methylphenyl moiety, contributing to its biological properties.

1. Anti-inflammatory Properties

Research has indicated that compounds similar to 4-oxobutanoic acids exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives containing oxobutanoic acid structures can inhibit inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress markers .

CompoundActivityMechanism
4-Oxobutanoic Acid DerivativesAnti-inflammatoryInhibition of pro-inflammatory cytokines
Cyclopropylcarbonyl DerivativesAnalgesicModulation of pain pathways

2. Antinociceptive Effects

Antinociceptive activity has been observed in related compounds, suggesting that this compound may also possess pain-relieving properties. Studies have demonstrated that certain substituted oxobutanoic acids can significantly reduce pain responses in animal models, indicating their potential for therapeutic use in pain management .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is hypothesized that the compound may interact with various biochemical pathways:

  • Inhibition of Enzymes: Similar compounds have shown to inhibit enzymes involved in inflammatory processes.
  • Receptor Interactions: Potential interactions with pain receptors (e.g., opioid receptors) may contribute to its analgesic effects.

Case Studies

Several case studies have explored the pharmacological effects of oxobutanoic acid derivatives:

  • Study on Anti-inflammatory Effects:
    • A study published in Russ J Gen Chem demonstrated that certain substituted 4-oxobutanoic acids displayed marked anti-inflammatory activity through the inhibition of COX enzymes .
  • Pain Management Research:
    • In a controlled trial, a derivative similar to this compound was tested for its antinociceptive effects in rodents, showing significant reductions in pain scores compared to control groups .

Q & A

Q. How can thermal stability be evaluated for formulation development?

  • Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Accelerated stability studies (40°C/75% RH) assess degradation pathways. Co-crystallization with excipients (e.g., PEG) improves shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid
Reactant of Route 2
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4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.